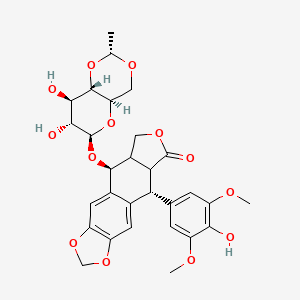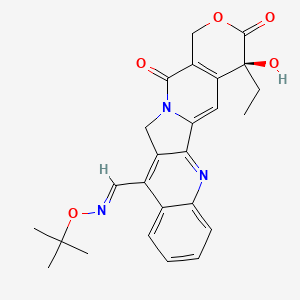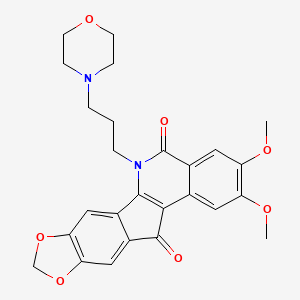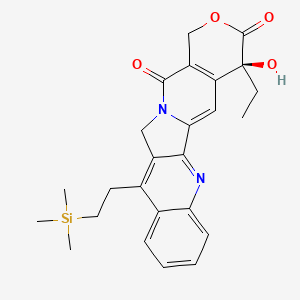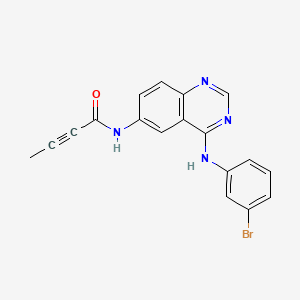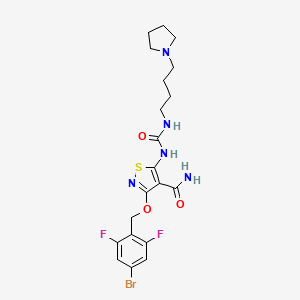
Lucitanib
Descripción general
Descripción
Lucitanib es un fármaco en investigación que se está estudiando por su potencial para tratar tumores sólidos avanzados, incluido el cáncer de mama metastásico. Es un inhibidor de la proteína quinasa que se dirige a los receptores del factor de crecimiento endotelial vascular 1, 2 y 3, los receptores del factor de crecimiento de fibroblastos 1 y 2, y los receptores del factor de crecimiento derivado de plaquetas alfa y beta .
Aplicaciones Científicas De Investigación
Lucitanib ha sido ampliamente estudiado por sus posibles aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, sirve como una herramienta valiosa para estudiar la inhibición de la proteína quinasa y las vías de transducción de señales. En biología, se utiliza para investigar los mecanismos de angiogénesis y crecimiento tumoral. En medicina, this compound se está evaluando en ensayos clínicos para determinar su eficacia en el tratamiento de varios tipos de cáncer, incluido el cáncer de mama .
Mecanismo De Acción
Lucitanib ejerce sus efectos inhibiendo la actividad de múltiples proteínas quinasas, incluidos los receptores del factor de crecimiento endotelial vascular, los receptores del factor de crecimiento de fibroblastos y los receptores del factor de crecimiento derivado de plaquetas. Estos receptores juegan un papel crucial en la angiogénesis, la proliferación celular y el crecimiento tumoral. Al bloquear estas vías, this compound puede reducir eficazmente el crecimiento tumoral y la metástasis .
Análisis Bioquímico
Biochemical Properties
Lucitanib interacts with various enzymes and proteins, primarily the vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, fibroblast growth factor receptors (FGFRs) 1 and 2, and the platelet-derived growth factor receptors alpha and beta . These interactions are crucial in biochemical reactions, as they block the activity of these receptors, thereby inhibiting processes such as angiogenesis that are essential for tumor growth and metastasis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking VEGF, FGF, and PDGF receptors, which play key roles in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these receptors, this compound can potentially slow down or stop the growth of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting the tyrosine kinase activity of VEGFRs 1‒3, FGFRs 1‒3, and PDGFRs alpha/beta . This inhibition disrupts the signaling pathways these receptors are involved in, leading to reduced angiogenesis and potentially slowing or stopping tumor growth .
Métodos De Preparación
La síntesis de Lucitanib implica múltiples pasos, comenzando con la preparación de intermediarios clave. La ruta sintética suele incluir la formación de una estructura de naftalenocarboxamida, que es un componente central de this compound . Las condiciones de reacción a menudo implican el uso de reactivos y catalizadores específicos para lograr las transformaciones químicas deseadas. Los métodos de producción industrial para this compound están diseñados para garantizar una alta pureza y rendimiento, utilizando técnicas avanzadas en síntesis orgánica y optimización de procesos .
Análisis De Reacciones Químicas
Lucitanib se somete a diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones suelen ser derivados del compuesto original, que pueden presentar diferentes propiedades farmacológicas .
Comparación Con Compuestos Similares
Lucitanib es único en su capacidad de dirigirse a múltiples proteínas quinasas simultáneamente, lo que lo diferencia de otros compuestos similares. Algunos de los compuestos similares incluyen otros inhibidores de la proteína quinasa como sunitinib, sorafenib y pazopanib. Estos compuestos también se dirigen a los receptores del factor de crecimiento endotelial vascular, pero pueden diferir en su especificidad y eficacia . El enfoque multidiana de this compound proporciona un espectro más amplio de actividad, lo que podría conducir a mejores resultados terapéuticos .
Propiedades
IUPAC Name |
6-[7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl]oxy-N-methylnaphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-28-25(30)19-5-3-4-16-12-17(6-7-18(16)19)33-22-8-11-29-21-14-24(23(31-2)13-20(21)22)32-15-26(27)9-10-26/h3-8,11-14H,9-10,15,27H2,1-2H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDVHEFYRIWYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147356 | |
| Record name | Lucitanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1058137-23-7 | |
| Record name | Lucitanib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1058137-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lucitanib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1058137237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lucitanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11845 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lucitanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUCITANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP449XA4BH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of Lucitanib?
A: this compound exhibits potent inhibitory activity against multiple tyrosine kinase receptors. Its primary targets include fibroblast growth factor receptors 1-3 (FGFR1-3), vascular endothelial growth factor receptors 1-3 (VEGFR1-3), and platelet-derived growth factor receptors α/β (PDGFRα/β). [, , ]
Q2: How does this compound affect tumor growth and angiogenesis?
A: this compound disrupts critical signaling pathways involved in tumor development and progression. By inhibiting VEGFRs, it effectively blocks angiogenesis, depriving tumors of the necessary blood supply for growth and metastasis. [, , ] Additionally, inhibition of FGFRs, particularly FGFR1, disrupts signaling cascades crucial for tumor cell proliferation, survival, and potentially resistance to endocrine therapies in certain cancers. [, , ]
Q3: Does this compound demonstrate activity in tumors harboring specific genetic alterations?
A: Research indicates that this compound demonstrates significant activity in tumors with fibroblast growth factor (FGF) pathway aberrations, particularly FGFR1 amplification and potentially FGF3/4/19 amplification (located on chromosome 11q). [, , ] These aberrations are observed in a subset of cancers, including breast and lung cancers. [, , ]
Q4: Does this compound exhibit immunomodulatory effects within the tumor microenvironment?
A: Preclinical studies in syngeneic mouse models reveal that this compound possesses immunomodulatory properties. Treatment led to an increase in CD3+, CD8+, and CD4+ T cells within the spleen, suggesting an enhancement of the adaptive immune response. [] Conversely, a decrease in dendritic cells and monocyte-derived suppressor cells was also observed, indicating a potential modulation of the immunosuppressive tumor microenvironment. []
Q5: Is there evidence that this compound’s antitumor activity involves more than just VEGFR2 inhibition?
A: While this compound potently inhibits VEGFR2, studies suggest that its antitumor activity is not solely dependent on this mechanism. Researchers observed that specific VEGFR2 inhibitors did not fully recapitulate the pharmacodynamic and antitumor effects of this compound in certain tumor models. [] This suggests that the combined inhibition of multiple tyrosine kinases, including FGFRs and PDGFRs, contributes to its overall efficacy. []
Q6: What is the molecular formula and weight of this compound?
A6: Unfortunately, the provided abstracts do not disclose the molecular formula, weight, or spectroscopic data of this compound. Further investigation in chemical databases or publications focusing on its chemical synthesis would be required to obtain this information.
Q7: How is this compound administered, and what is its pharmacokinetic profile?
A: this compound is administered orally. [, , ] It exhibits a favorable pharmacokinetic profile with a half-life of 31-40 hours, making it suitable for once-daily dosing. [] this compound concentrations in tumor tissue are higher than in plasma, indicating good tumor penetration. []
Q8: Does body weight influence this compound pharmacokinetics?
A: Yes, body weight has been identified as a significant covariate influencing this compound clearance and volume of distribution. [] This suggests that dose adjustments based on body weight might be necessary to optimize efficacy and minimize variability in drug exposure. []
Q9: What in vitro models have been used to study this compound activity?
A: Researchers have utilized a variety of cancer cell lines to investigate this compound's effects in vitro, including lung cancer, [] bladder cancer, [] breast cancer, [, , , , , , ] and endometrial cancer cells. [] These studies have assessed this compound's impact on cell viability, proliferation, and downstream signaling pathways.
Q10: Is there preclinical evidence supporting the use of this compound in combination therapies?
A: Yes, preclinical studies demonstrate enhanced antitumor effects when this compound is combined with other anticancer agents. Combinations with immune checkpoint inhibitors, such as anti-PD-1, resulted in increased T-cell infiltration into the tumor microenvironment and improved efficacy in several models. [] Moreover, combining this compound with PI3K/Akt/mTOR inhibitors exhibited synergistic effects in FGFR-dependent breast cancer models, highlighting the potential for combination therapies. []
Q11: Has the efficacy of this compound been evaluated in clinical trials?
A: Yes, this compound has been evaluated in several clinical trials involving patients with advanced solid tumors, including breast cancer, lung cancer, and nasopharyngeal carcinoma. [, , , , , ] These studies have explored various dosing regimens and combinations with other therapies.
Q12: What are the potential mechanisms of resistance to this compound?
A: While clinical data is still emerging, preclinical studies suggest that several mechanisms might contribute to this compound resistance. One key mechanism involves mutations in the FGFR kinase domain, specifically at the "gatekeeper" residue. [] These mutations can hinder drug binding and reduce its inhibitory activity. []
Q13: Can FGFR1 amplification contribute to resistance to other therapies in ER+ breast cancer?
A: Research suggests that FGFR1 amplification may play a role in resistance to endocrine therapies and CDK4/6 inhibitors in ER+ breast cancer. [, ] This highlights the potential need for combination therapies targeting both FGFR1 and ER signaling in this subset of patients. [, ]
Q14: What are the common adverse events associated with this compound treatment?
A: Clinical trials have identified hypertension as a common side effect of this compound, likely related to its inhibition of VEGFRs. [, , ] Other frequently reported adverse events include asthenia, proteinuria, nausea, hypothyroidism, and headache. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


